molecular formula C15H30O B1605002 4-Pentadecanone CAS No. 925-51-9

4-Pentadecanone

Cat. No.: B1605002
CAS No.: 925-51-9
M. Wt: 226.4 g/mol
InChI Key: QCJWNUNXTZOXCF-UHFFFAOYSA-N
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Description

4-Pentadecanone, also known as pentadecan-4-one, is an organic compound with the molecular formula C15H30O. It is a ketone with a 15-carbon chain and a carbonyl group located at the fourth carbon. This compound is part of the broader class of aliphatic ketones and is known for its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pentadecanone can be synthesized through several methods. One common approach involves the reaction of pentadecanoyl chloride with phenol in the presence of aluminum chloride. This reaction typically occurs in ethylene dichloride at 85°C for 16 hours, yielding a 44% product . Another method involves the Fries rearrangement of phenyl pentadecanoate with aluminum chloride at 150°C for one hour, resulting in a 20% yield .

Industrial Production Methods: Industrial production of this compound often involves the oxidation of long-chain hydrocarbons or fatty acids. The process may include catalytic oxidation using metal catalysts such as palladium or platinum to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Pentadecanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids.

    Reduction: Reduction of this compound can yield the corresponding alcohol.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as Grignard reagents (RMgX) can be used for nucleophilic addition to the carbonyl group.

Major Products Formed:

    Oxidation: Pentadecanoic acid.

    Reduction: 4-Pentadecanol.

    Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

4-Pentadecanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-pentadecanone involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds with biological molecules, influencing their structure and function. Its effects are mediated through pathways involving enzyme inhibition or activation, depending on the specific biological context.

Comparison with Similar Compounds

    Pentadecanoic acid: An odd-chain saturated fatty acid with similar carbon chain length but differing in functional group.

    Cyclopentadecanone: A cyclic ketone with a similar molecular formula but different structural properties.

    Hexadecanone: A ketone with a longer carbon chain, differing in physical and chemical properties.

Uniqueness: 4-Pentadecanone is unique due to its specific carbonyl position, which influences its reactivity and interaction with other molecules. Its linear structure and functional group placement make it distinct from cyclic and longer-chain ketones, providing unique applications in synthesis and research.

Properties

IUPAC Name

pentadecan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O/c1-3-5-6-7-8-9-10-11-12-14-15(16)13-4-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJWNUNXTZOXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303479
Record name 4-Pentadecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925-51-9
Record name 4-Pentadecanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158506
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pentadecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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